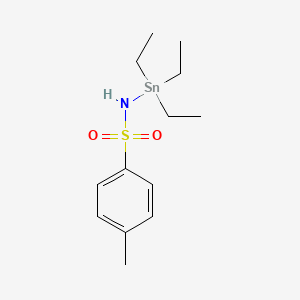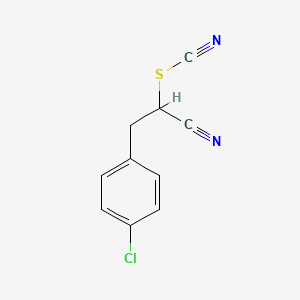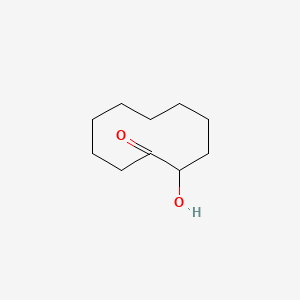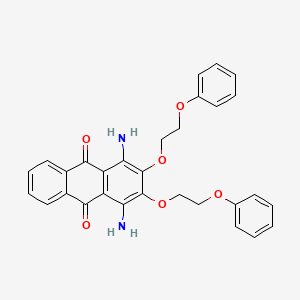
p-Toluenesulfonamide, N-(triethylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Toluenesulfonamide, N-(triethylstannyl)-: is an organotin compound that features a sulfonamide group attached to a p-tolyl ring and a triethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N-(triethylstannyl)- typically involves the reaction of p-toluenesulfonamide with triethylstannyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
p-Toluenesulfonamide+Triethylstannyl chloride→p-Toluenesulfonamide, N-(triethylstannyl)-+HCl
Industrial Production Methods: While specific industrial production methods for p-Toluenesulfonamide, N-(triethylstannyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: p-Toluenesulfonamide, N-(triethylstannyl)- can undergo nucleophilic substitution reactions where the triethylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or other electrophiles can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: p-Toluenesulfonamide, N-(triethylstannyl)- can be used as a catalyst or catalyst precursor in organic reactions.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which p-Toluenesulfonamide, N-(triethylstannyl)- exerts its effects depends on the specific application. In catalysis, the triethylstannyl group can facilitate the formation of reactive intermediates. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
p-Toluenesulfonamide: Lacks the triethylstannyl group but shares the sulfonamide functionality.
o-Toluenesulfonamide: Similar structure but with the sulfonamide group in the ortho position.
Benzenesulfonamide: A simpler structure with a sulfonamide group attached to a benzene ring.
Uniqueness: p-Toluenesulfonamide, N-(triethylstannyl)- is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or materials.
Eigenschaften
CAS-Nummer |
2627-04-5 |
|---|---|
Molekularformel |
C13H23NO2SSn |
Molekulargewicht |
376.1 g/mol |
IUPAC-Name |
4-methyl-N-triethylstannylbenzenesulfonamide |
InChI |
InChI=1S/C7H8NO2S.3C2H5.Sn/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-2;/h2-5H,1H3,(H-,8,9,10);3*1H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
QPNPALJLBQTCLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)






![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)
